Corosolic acid

Descripción general

Descripción

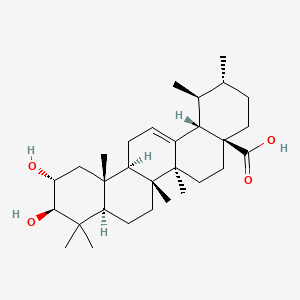

El ácido corosólico es un ácido triterpénico pentacíclico que se encuentra en las hojas del árbol Banaba (Lagerstroemia speciosa). Es estructuralmente similar al ácido ursólico, diferenciándose solo por la presencia de un grupo 2-alfa-hidroxi . El ácido corosólico ha ganado atención por sus posibles propiedades terapéuticas, particularmente en el manejo de enfermedades metabólicas como la diabetes y la dislipidemia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido corosólico se puede sintetizar a partir del ácido ursólico mediante oxidación. El proceso implica el uso de un oxidante para convertir el ácido ursólico en ácido corosólico . Otro método implica la extracción de ácido corosólico a partir de materiales vegetales que contienen el compuesto. El material vegetal se procesa y se aplica una técnica de separación de lecho de resina binaria. El extracto se acidifica y las impurezas se acetilan para cambiar sus características físicas y químicas. El ácido corosólico se separa y purifica mediante disolución con disolvente, filtración y cristalización .

Métodos de producción industrial

La producción industrial de ácido corosólico implica su extracción de fuentes vegetales como Lagerstroemia speciosa. El proceso de extracción incluye la extracción y el procesamiento rutinarios del material vegetal, seguido de la separación de lecho de resina binaria, acidificación y purificación mediante disolución con disolvente, filtración y cristalización. Este método produce cristales puros de ácido corosólico con una pureza superior al 95%, adecuados para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido corosólico experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades terapéuticas.

Reactivos y condiciones comunes

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) se pueden utilizar para reducir derivados del ácido corosólico.

Sustitución: Las reacciones de sustitución implican la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen diversos derivados del ácido corosólico, que pueden tener actividades biológicas mejoradas o propiedades farmacocinéticas mejoradas.

Aplicaciones Científicas De Investigación

Anti-Diabetic Effects

Corosolic acid is often referred to as "plant insulin" due to its significant hypoglycemic effects. Research indicates that it enhances glucose uptake in cells and improves insulin sensitivity.

- Mechanism of Action : this compound activates insulin signaling pathways, notably through the modulation of glucose transporter type 4 (GLUT4) translocation to the cell membrane . It also reduces oxidative stress in diabetic models, contributing to improved endothelial function.

- Case Study : A study demonstrated that this compound administration in diabetic rats led to a marked decrease in blood glucose levels and improved lipid profiles, showcasing its potential as a therapeutic agent for Type 2 diabetes .

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

- Mechanism of Action : It modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of inflammatory mediators .

- Case Study : In a model of metabolic syndrome, this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and improved endothelial function, indicating its role in mitigating inflammation-related conditions .

Anti-Cancer Potential

Emerging evidence suggests that this compound may have significant anti-cancer properties through various mechanisms.

- Mechanism of Action : this compound influences multiple signaling pathways involved in cancer progression, including apoptosis and angiogenesis. It has been shown to synergize with other anticancer agents, enhancing their efficacy against tumor cells .

- Case Study : Research on hepatocellular carcinoma cells indicated that this compound inhibited cell proliferation and induced apoptosis via modulation of cyclin-dependent kinases and other cancer-related proteins .

Anti-Obesity Effects

This compound has been studied for its role in weight management and obesity-related conditions.

- Mechanism of Action : It promotes lipid metabolism and reduces fat accumulation by enhancing thermogenesis and influencing adipocyte differentiation .

- Case Study : In obese rat models, administration of this compound resulted in significant reductions in body weight and fat mass, along with improvements in metabolic parameters such as serum cholesterol levels .

Pharmacokinetics and Formulation Challenges

Despite its promising effects, this compound faces challenges regarding bioavailability due to its low water solubility.

- Formulation Strategies : Innovative formulations such as phospholipid-based systems and self-microemulsifying drug delivery systems have been explored to enhance the oral bioavailability of this compound . These methods aim to improve absorption rates and therapeutic efficacy.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Diabetic | Activates insulin signaling; reduces oxidative stress | Decreased blood glucose levels in diabetic models |

| Anti-Inflammatory | Inhibits NF-κB pathway; reduces cytokines | Improved endothelial function in metabolic syndrome |

| Anti-Cancer | Modulates apoptosis; inhibits tumor growth | Induced apoptosis in liver cancer cells |

| Anti-Obesity | Enhances lipid metabolism; promotes thermogenesis | Significant weight loss in obese rat models |

Mecanismo De Acción

El ácido corosólico ejerce sus efectos a través de múltiples mecanismos:

Sensibilidad a la insulina: Mejora la sensibilidad de los receptores de insulina al inhibir la tirosina fosfatasa, lo que reduce la actividad del sitio receptor de insulina.

Captación de glucosa: El ácido corosólico mejora la captación de glucosa abriendo nuevas vías para que la insulina ingrese a las células.

Vías antiinflamatorias: Regula NF-kappaB, el metabolismo lipídico hepático y la señalización de citoquinas fibrogénicas.

Mecanismos anticancerígenos: El ácido corosólico disminuye el nivel de beta-catenina intracelular y suprime la proliferación de células cancerosas al promover la fosforilación del extremo N-terminal y degradar los proteasomas de la beta-catenina.

Comparación Con Compuestos Similares

El ácido corosólico es estructuralmente similar a varios otros triterpenoides pentacíclicos, que incluyen:

Ácido ursólico: Similar en estructura pero carece del grupo 2-alfa-hidroxi.

Ácido oleanólico: Otro triterpenoide pentacíclico con propiedades antidiabéticas y antiinflamatorias similares.

Ácido maslínico: Conocido por sus efectos antiinflamatorios y antitumorales.

Ácido asiático: Exhibe propiedades antiinflamatorias y cicatrizantes.

Ácido betulínico: Conocido por sus actividades anticancerígenas y anti-VIH.

El ácido corosólico destaca por su combinación única de propiedades antidiabéticas, antiinflamatorias y anticancerígenas, lo que lo convierte en un compuesto versátil para diversas aplicaciones terapéuticas.

Actividad Biológica

Corosolic acid, a triterpenoid compound primarily extracted from the leaves of Lagerstroemia speciosa, has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including its anti-diabetic, anti-inflammatory, anti-cancer, and cardioprotective properties, supported by relevant studies and findings.

This compound is characterized by its low water solubility, which may limit its bioavailability when administered orally. However, various formulation strategies, such as self-microemulsified drug delivery systems, have been explored to enhance its absorption and efficacy . The compound exhibits a range of biological mechanisms, including:

- Protein Kinase C Inhibition : this compound has been shown to inhibit protein kinase C (PKC), which plays a crucial role in cellular signaling pathways related to proliferation and apoptosis .

- Insulin Sensitization : It enhances insulin receptor phosphorylation and GLUT4 translocation, promoting glucose uptake in muscle cells .

Anti-Diabetic Effects

This compound has demonstrated significant anti-diabetic properties across various studies. A notable clinical trial involving 31 subjects indicated that a single oral dose of this compound significantly lowered post-challenge plasma glucose levels during an oral glucose tolerance test (OGTT) .

Table 1: Summary of Anti-Diabetic Effects

| Study | Sample Size | Dosage | Key Findings |

|---|---|---|---|

| Clinical Trial | 31 | 10 mg | Lowered plasma glucose levels post-OGTT |

| Animal Study | 23 | Varies | Improved insulin sensitivity and reduced hyperglycemia |

Anti-Cancer Activity

This compound exhibits potent anti-cancer effects through various mechanisms. It has been found to induce apoptosis in several cancer cell lines, including HL-60 (leukemia), MCF-7 (breast carcinoma), and Hep-G2 (liver carcinoma) . Its action appears to be mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

Case Study: Hepatocellular Carcinoma (HCC)

In vitro studies on HCC cell lines revealed that this compound inhibited cell migration and proliferation with an IC50 of 2.5 µM for migration and 50 µM for cytotoxicity . The compound's efficacy was linked to the suppression of the VEGFR2/FAK signaling pathway.

Table 2: Summary of Anti-Cancer Studies

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Hepatocellular | Huh7 | 2.5 (migration) | Inhibition of VEGFR2/FAK signaling |

| Breast Carcinoma | MCF-7 | Not specified | Induction of apoptosis |

| Leukemia | HL-60 | Not specified | PKC inhibition |

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of this compound in diabetic models. A study involving diabetic rats demonstrated that treatment with this compound improved cardiac function and reduced myocardial damage induced by isoproterenol . The protective effects were attributed to enhanced PPAR-γ activation and reduced oxidative stress.

Table 3: Cardioprotective Effects in Diabetic Rats

| Parameter | Diabetic Control Group | This compound Treated Group |

|---|---|---|

| Mean Arterial Pressure (MAP) | Decreased | Increased |

| Creatine Kinase-MB (CK-MB) | Elevated | Significantly reduced |

| Lactate Dehydrogenase (LDH) | Elevated | Significantly reduced |

Propiedades

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-ZSDYHTTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904142 | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-24-4 | |

| Record name | Corosolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corosolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COROSOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.